molecular formula C7H6F3NO2 B1411738 5-Hydroxyamino-2-trifluoromethyl-phenol CAS No. 2088942-42-9

5-Hydroxyamino-2-trifluoromethyl-phenol

Cat. No.: B1411738
CAS No.: 2088942-42-9
M. Wt: 193.12 g/mol
InChI Key: NFSWBDZYCGKZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyamino-2-trifluoromethyl-phenol is a chemical compound with the molecular formula C7H6F3NO2 It is characterized by the presence of a hydroxyamino group and a trifluoromethyl group attached to a phenol ring

Scientific Research Applications

5-Hydroxyamino-2-trifluoromethyl-phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyamino-2-trifluoromethyl-phenol typically involves the introduction of the hydroxyamino and trifluoromethyl groups onto a phenol ring. One common method involves the nitration of 2-trifluoromethylphenol followed by reduction to introduce the hydroxyamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Comparison with Similar Compounds

  • 4-Hydroxyamino-2-trifluoromethyl-phenol
  • 5-Hydroxyamino-3-trifluoromethyl-phenol
  • 5-Hydroxyamino-2-difluoromethyl-phenol

Comparison: 5-Hydroxyamino-2-trifluoromethyl-phenol is unique due to the specific positioning of the hydroxyamino and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

5-(hydroxyamino)-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-1-4(11-13)3-6(5)12/h1-3,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWBDZYCGKZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyamino-2-trifluoromethyl-phenol
Reactant of Route 2
5-Hydroxyamino-2-trifluoromethyl-phenol
Reactant of Route 3
5-Hydroxyamino-2-trifluoromethyl-phenol
Reactant of Route 4
5-Hydroxyamino-2-trifluoromethyl-phenol

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